ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate
Overview
Description
Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate, also known as EMSG, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. EMSG is a glycine derivative that has a sulfonyl group and a methoxyphenyl group attached to its nitrogen and carbon atoms, respectively.
Mechanism of Action
The mechanism of action of ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate has also been found to bind to the GABA-A receptor, a type of neurotransmitter receptor in the brain.
Biochemical and Physiological Effects
ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate has been found to have various biochemical and physiological effects in the body. For example, ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate has been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate has been found to have anxiolytic and sedative effects in animal models.
Advantages and Limitations for Lab Experiments
Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate has several advantages for lab experiments, including its relatively simple synthesis method, its high purity, and its stability under various conditions. However, ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential applications in drug discovery and development. For example, ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate could be used as a lead compound for the development of new anti-inflammatory or anti-cancer drugs. Additionally, the study of ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate's mechanism of action could provide insights into the development of new therapies for various diseases. Finally, the study of ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate's properties and behavior in different environments could lead to the development of new materials with unique properties.
Scientific Research Applications
Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In organic synthesis, ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate has been used as a chiral auxiliary in asymmetric synthesis reactions. In materials science, ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)sulfonylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-3-17-11(13)8-12-18(14,15)10-6-4-9(16-2)5-7-10/h4-7,12H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGISMSHTCXXLOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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